molecular formula C17H15N3O4S2 B2878210 (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 333747-29-8

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2878210
CAS No.: 333747-29-8
M. Wt: 389.44
InChI Key: KZURJJRRPCEASN-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide, provided for research purposes. The compound features a unique molecular structure characterized by a sulfonamide bridge connecting a phenyl ring to a 5-methylisoxazole moiety, with an (E)-configured enamide linker attached to a thiophene ring . Crystallographic studies of this compound and its closely related analogues reveal that the molecule is not planar; the two benzene rings in the structure form a dihedral angle of 81.27°, and the five-membered heterocyclic ring is oriented at 76.01° with respect to one of them . In the solid state, the molecules form a stable, one-dimensional polymeric network through intermolecular N—H⋯N and N—H⋯O hydrogen bonds, generating a characteristic R₂₂(8) ring motif, with additional stabilization from intermolecular C—H⋯O hydrogen bonds . The compound is synthesized from 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide and an appropriate cinnamoyl derivative, with recrystallization from methanol yielding high-purity prisms . As a hybrid molecule incorporating sulfonamide, isoxazole, and thiophene pharmacophores, it serves as a valuable building block in medicinal chemistry. Its core structure is related to sulfonamide derivatives investigated for their antimicrobial properties . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in various biochemical assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-12-11-16(19-24-12)20-26(22,23)15-7-4-13(5-8-15)18-17(21)9-6-14-3-2-10-25-14/h2-11H,1H3,(H,18,21)(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZURJJRRPCEASN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide is a novel organic molecule that incorporates a thiophene moiety and an oxazole ring. This structural complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Structural Features

The compound features:

  • Thiophene Ring : Known for its electronic properties and biological activity.
  • Oxazole Ring : Associated with various pharmacological effects.
  • Amide Linkage : Enhances solubility and bioavailability.

The biological activity of thiophene derivatives is attributed to their ability to interact with various biological targets, influencing multiple biochemical pathways. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with thiophene or oxazole rings often inhibit specific enzymes involved in disease processes.
  • Antimicrobial Activity : Many thiophene derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds were tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation and induction of apoptosis. Notably, compounds targeting the mPGES-1 enzyme have shown promising results in reducing tumor growth by modulating inflammatory pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Bacterial Inhibition : Testing against Escherichia coli and Staphylococcus aureus demonstrated moderate to strong antibacterial effects. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Thiophene derivatives are often explored for their anti-inflammatory properties:

  • Cytokine Modulation : Compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiophene-based compounds and evaluated their biological activities. The results indicated that modifications to the thiophene ring significantly affected both antimicrobial and anticancer activities, highlighting structure–activity relationships (SAR) that could guide future drug design .
  • Therapeutic Applications : In vivo studies demonstrated that certain derivatives exhibited significant efficacy in animal models for cancer therapy, suggesting that this class of compounds could be developed into effective therapeutic agents .

Data Tables

Compound NameStructural FeaturesBiological Activity
This compoundThiophene & OxazoleAnticancer, Antimicrobial
Thiophene Derivative AThiophene onlyAntimicrobial
Oxazole Derivative BOxazole onlyAnticancer

Comparison with Similar Compounds

Table 1. Structural Comparison with Analogues

Feature Target Compound 3-({5-[(2-Amino-thiazol-4-yl)methyl]oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides N-R-2-(5-(Pyrazol-3-yl)triazol-3-ylthio)acetamides Furopyridine-3-carboxamide
Core Structure (E)-Prop-2-enamide Propanamide Acetamide Furopyridine carboxamide
Heterocycles 1,2-Oxazole, thiophene 1,3-Thiazole, 1,3,4-oxadiazole 1,2,4-Triazole, pyrazole 1,2,4-Oxadiazole
Sulfur Group Sulfamoyl (-SO₂NH-) Sulfanyl (-S-) Thioacetamide (-S-CH₂CO-) None (carboxamide)
Aromatic Substituents Thiophen-2-yl Substituted phenyl Thiophen-2-ylmethyl, phenyl 4-Fluorophenyl

Key Observations :

  • Heterocyclic Diversity : The 1,2-oxazole in the target compound is less common than 1,3,4-oxadiazoles () or 1,2,4-triazoles (). Oxazoles offer moderate electron-withdrawing effects, while thiazoles () enhance metabolic stability due to sulfur’s lipophilicity .
  • Sulfur Functionalization : The sulfamoyl group in the target compound improves solubility compared to sulfanyl () or thioacetamide () groups, which may reduce polarity .
  • Thiophene vs. Phenyl : The thiophen-2-yl group’s π-electron density could enhance target binding compared to substituted phenyl groups in or fluorophenyl in .

Key Observations :

  • Sulfamoyl vs. Sulfanyl : Installing the sulfamoyl group likely requires sulfonylation of an aniline intermediate, whereas sulfanyl groups () derive from thiol-disulfide exchanges .
  • Enamide Geometry : The (E)-configuration in the target compound may necessitate stereoselective synthesis, unlike the simpler acetamides in .

Physicochemical Properties

  • Solubility : The sulfamoyl group enhances aqueous solubility compared to sulfanyl () or thioacetamide () analogues .
  • Stability : 1,2-Oxazole rings are less prone to hydrolysis than 1,3,4-oxadiazoles (), suggesting better metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.